2-(1-Glycylazetidin-3-yl)acetic acid
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Overview
Description
2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid typically involves the formation of the azetidine ring followed by functionalization at the desired positions. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of azetidine derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of azetidine derivatives .
Scientific Research Applications
2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity . This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid
- 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
Uniqueness
2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid is unique due to its specific functional groups and the presence of the azetidine ring. This structure imparts distinct reactivity and biological activity compared to other azetidine derivatives.
Properties
Molecular Formula |
C7H12N2O3 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-[1-(2-aminoacetyl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H12N2O3/c8-2-6(10)9-3-5(4-9)1-7(11)12/h5H,1-4,8H2,(H,11,12) |
InChI Key |
HBPPSRCBZSRCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)CN)CC(=O)O |
Origin of Product |
United States |
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